4-[(4-bromophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromobenzoyl, diethylaminoethyl, hydroxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzoyl chloride with diethylaminoethylamine to form an intermediate, which is then reacted with 4-nitrophenylhydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzoyl chloride
- Diethylaminoethylamine
- 4-Nitrophenylhydrazine
Uniqueness
What sets 4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24BrN3O5 |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24BrN3O5/c1-3-25(4-2)13-14-26-20(15-7-11-18(12-8-15)27(31)32)19(22(29)23(26)30)21(28)16-5-9-17(24)10-6-16/h5-12,20,28H,3-4,13-14H2,1-2H3/b21-19+ |
InChI Key |
RGSUNCKUPVZXDK-XUTLUUPISA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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